Pyrimidinones

Description

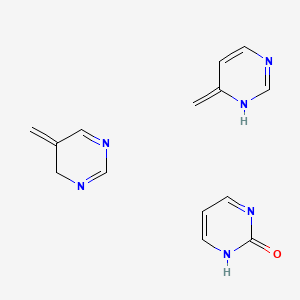

Structure

2D Structure

Properties

CAS No. |

1335-05-3 |

|---|---|

Molecular Formula |

C14H16N6O |

Molecular Weight |

284.32 g/mol |

IUPAC Name |

5-methylidene-4H-pyrimidine;6-methylidene-1H-pyrimidine;1H-pyrimidin-2-one |

InChI |

InChI=1S/2C5H6N2.C4H4N2O/c1-5-2-6-4-7-3-5;1-5-2-3-6-4-7-5;7-4-5-2-1-3-6-4/h2,4H,1,3H2;2-4H,1H2,(H,6,7);1-3H,(H,5,6,7) |

InChI Key |

MTVOUYXEAOHXPF-UHFFFAOYSA-N |

Canonical SMILES |

C=C1CN=CN=C1.C=C1C=CN=CN1.C1=CNC(=O)N=C1 |

Origin of Product |

United States |

Foundational & Exploratory

Characterization of the Pyrimidinone Core: A Technical Guide for Drug Discovery Professionals

The pyrimidinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of biologically active compounds. As a privileged structure, its derivatives have demonstrated a broad spectrum of pharmacological activities, making it a focal point for the development of novel therapeutics. This technical guide provides an in-depth characterization of the pyrimidinone core, detailing its synthesis, chemical properties, and diverse biological activities, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

Chemical Properties and Synthesis

The pyrimidinone ring system is a six-membered heterocycle containing two nitrogen atoms. Its π-deficient nature makes it susceptible to nucleophilic attack and influences its interactions with biological targets. The chemical versatility of the pyrimidinone core allows for the synthesis of large and diverse compound libraries, a critical aspect of modern drug discovery.[1][2][3]

One of the most prominent methods for synthesizing dihydropyrimidinones is the Biginelli reaction , a one-pot multicomponent reaction involving an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793).[4] This reaction is highly valued for its simplicity, efficiency, and the ability to generate molecular diversity.

Representative Synthetic Protocol: The Biginelli Reaction

This protocol describes a general procedure for the synthesis of dihydrothis compound.

Materials:

-

Aromatic aldehyde (1.0 mmol)

-

β-ketoester (e.g., ethyl acetoacetate) (1.0 mmol)

-

Urea or thiourea (1.5 mmol)

-

Catalyst (e.g., HCl, Yb(OTf)₃, or a Lewis acid)

-

Ethanol (B145695) (10 mL)

Procedure:

-

A mixture of the aromatic aldehyde, β-ketoester, urea/thiourea, and catalyst in ethanol is stirred in a round-bottom flask.

-

The reaction mixture is refluxed for 2-4 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The cooled mixture is poured into crushed ice, and the resulting precipitate is collected by filtration.

-

The solid product is washed with cold water and ethanol and then dried.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure dihydropyrimidinone.

Biological Activities and Therapeutic Potential

Pyrimidinone derivatives have been extensively investigated for a wide range of biological activities, positioning them as promising candidates for the treatment of various diseases.

Anticancer Activity

The anticancer potential of pyrimidinone derivatives is one of the most explored areas of research. These compounds have been shown to inhibit the proliferation of various cancer cell lines through diverse mechanisms of action, including the inhibition of protein kinases, interference with nucleic acid synthesis, and induction of apoptosis.[5][6]

The following table summarizes the in vitro cytotoxic activity of selected pyrimidinone derivatives against various cancer cell lines, expressed as IC₅₀ values (the concentration required to inhibit 50% of cell growth).

| Compound Class | Cancer Cell Line | IC₅₀ (µM) |

| Pyrazolo[3,4-d]pyrimidines | HT1080 (Fibrosarcoma) | 96.25[7] |

| Hela (Cervical Cancer) | 74.8[7] | |

| Caco-2 (Colorectal Adenocarcinoma) | 76.92[7] | |

| A549 (Lung Carcinoma) | 148[7] | |

| Imidazo[1,2-a]pyrimidines | MCF-7 (Breast Cancer) | 43.4[8] |

| MDA-MB-231 (Breast Cancer) | 35.9[8] | |

| Thiazolo[4,5-d]pyrimidines | Various Cancer Cell Lines | 0.02 - 3.2 |

| Pyrimidine-based VEGFR-2 Inhibitors | A549 (Lung Carcinoma) | 9.19 - 13.17[9] |

| HepG2 (Hepatocellular Carcinoma) | 11.94 - 18.21[9] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyrimidinone derivatives have shown promising activity against a spectrum of bacteria and fungi.

The antimicrobial efficacy of pyrimidinone derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) |

| Substituted 2-oxopyrimidines | Mycobacterium tuberculosis H37Rv | 6.25[10] |

| Imidazo[1,2-a]pyrimidines | Gram-positive bacteria | Varies |

| Gram-negative bacteria | Varies | |

| Pathogenic fungi | Varies |

Enzyme Inhibition

Many pyrimidinone derivatives exert their therapeutic effects by inhibiting specific enzymes that are critical for disease progression. A notable example is their activity as protein kinase inhibitors.

The inhibitory potency of pyrimidinone derivatives against specific enzymes is quantified by their IC₅₀ values.

| Compound Class | Target Enzyme | IC₅₀ |

| Pyrazolo[3,4-d]pyrimidines | EGFR Tyrosine Kinase | 0.034 - 0.135 µM[4] |

| Pyridothienothis compound | Pim-1 Kinase | 1.18 - 4.62 µM[11] |

| Pyrazolopyrimidine ureas | VEGFR-2 | Nanomolar range[12] |

| 2-Aminopyrimidines | β-Glucuronidase | 2.8 µM[13] |

Experimental Protocols for Biological Evaluation

Standardized in vitro assays are crucial for determining the biological activity of newly synthesized pyrimidinone compounds.

Protocol for In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

96-well plates

-

Complete cell culture medium

-

Pyrimidine compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl)

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the pyrimidinone compounds in the cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol for In Vitro Antimicrobial Activity (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

-

Bacterial or fungal strains

-

96-well microtiter plates

-

Liquid growth medium (e.g., Mueller-Hinton broth for bacteria)

-

Pyrimidine compound stock solution (in DMSO)

-

Standard antimicrobial agent (positive control)

Procedure:

-

Serial Dilution: Prepare a two-fold serial dilution of each test compound in the liquid growth medium in a 96-well plate.

-

Inoculation: Add a standardized suspension of the microorganism to each well.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Mechanisms of Action

A significant number of pyrimidinone derivatives function as inhibitors of protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many cancers.

Inhibition of the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, triggers downstream signaling cascades like the PI3K/AKT/mTOR and RAS/RAF/MEK pathways, leading to cell proliferation and survival. Pyrimidine-based inhibitors can block this pathway by competing with ATP for binding to the kinase domain of EGFR.

References

- 1. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. ijsrtjournal.com [ijsrtjournal.com]

- 4. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijprajournal.com [ijprajournal.com]

- 6. dspace.library.uu.nl [dspace.library.uu.nl]

- 7. Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Discovery of Novel Pyrimidinone-Based Scaffolds: A Technical Guide for Drug Development Professionals

Introduction: The pyrimidinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[1][2] Its versatile structure allows for diverse substitutions, enabling the fine-tuning of pharmacological properties and the development of potent and selective inhibitors for various therapeutic targets.[3] This technical guide provides an in-depth overview of recent advancements in the discovery of new pyrimidinone-based scaffolds, with a focus on their applications in oncology and other therapeutic areas. The guide details quantitative biological data, comprehensive experimental protocols, and visualizations of key signaling pathways and workflows to support researchers and professionals in the field of drug discovery.

Pyrimidinone-Based Scaffolds in Oncology

The fight against cancer has been a major driver for the exploration of novel pyrimidinone derivatives. These compounds have shown significant promise as inhibitors of key enzymes and pathways involved in tumor growth and proliferation.[4]

Pyrido[1,2-a]pyrimidin-4-one Derivatives as Allosteric SHP2 Inhibitors

Src homology-2 containing protein tyrosine phosphatase 2 (SHP2) is a critical signaling node that plays a role in multiple cellular processes, including proliferation and survival, by affecting the RAS-ERK, PI3K-AKT, and JAK-STAT signaling pathways.[5] Overexpression or mutation of SHP2 is linked to various cancers, making it a key therapeutic target.[5] Recently, pyrido[1,2-a]pyrimidin-4-one derivatives have been identified as potent allosteric inhibitors of SHP2.[5]

Table 1: In Vitro Activity of Representative Pyrido[1,2-a]pyrimidin-4-one SHP2 Inhibitors

| Compound | SHP2 IC50 (µM) | Kyse-520 Cell IC50 (µM) | HBMEC Cell IC50 (µM) |

| 14i | 0.104 | 1.06 | 30.75 |

| SHP099 | - | >10 | - |

| Data sourced from Zhang et al. (2024).[5] |

General Synthesis of Pyrido[1,2-a]pyrimidin-4-one Derivatives: [6]

A one-pot tandem reaction is employed for the synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones.

-

Reaction Setup: In a reaction vessel, combine 2-halopyridine (1.0 equiv.), (Z)-3-amino-3-arylacrylate ester (1.2 equiv.), CuI (0.1 equiv.), and a suitable ligand in DMF.

-

Reaction Conditions: Heat the mixture at 130 °C under an inert atmosphere.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired pyrido[1,2-a]pyrimidin-4-one derivative.

SHP2 Inhibition Assay (Fluorescence-Based): [7][8]

This assay determines the inhibitory activity of compounds against SHP2 using a synthetic phosphopeptide substrate.

-

Reagent Preparation:

-

Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20.

-

SHP2 Enzyme: Prepare a working solution of recombinant human SHP2 in assay buffer. For wild-type SHP2, pre-incubate with an activating peptide (e.g., dually phosphorylated IRS-1 peptide) to relieve autoinhibition.

-

Substrate: Prepare a solution of a fluorescent substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), in assay buffer.

-

Test Compounds: Prepare serial dilutions of the test compounds in DMSO.

-

-

Assay Procedure:

-

In a 384-well plate, add the test compound or DMSO vehicle.

-

Add the SHP2 enzyme solution to each well.

-

Pre-incubate the plate at 37°C.

-

Initiate the reaction by adding the DiFMUP substrate solution.

-

Incubate the plate at 37°C for 60 minutes.

-

-

Detection:

-

Measure the fluorescence intensity using a plate reader with excitation at 358 nm and emission at 450 nm.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the dose-response data to a suitable model.

-

Caption: SHP2's role in the RAS-ERK signaling cascade.

Pyrazolopyrimidine and Pyrazolopyrimidone Derivatives as Kinase Inhibitors

The pyrazolo[3,4-d]pyrimidine scaffold is a well-established ATP-mimetic, making it a valuable core for the development of kinase inhibitors.[9][10] This scaffold can be modified to target a variety of oncogenic kinases.[10] Similarly, pyrazolopyrimidone derivatives have been developed as potent inhibitors of various kinases.

Table 2: Kinase Inhibitory Activity of Pyrazolopyrimidine and Pyrazolopyrimidone Derivatives

| Scaffold | Compound | Target Kinase | IC50 (nM) | Reference |

| Pyrazolo[3,4-d]pyrimidine | Ibrutinib | BTK | - | [10] |

| Pyrazolopyrimidone | 2j | PDE1B | 21 | [11] |

| Pyrido[1,2-a]pyrimidinone | 23d | FGFR | - | [12] |

General Synthesis of Pyrazolopyrimidones: [13]

-

Reaction Setup: A mixture of a substituted pyrazole, an active methylene (B1212753) compound (e.g., ethyl acetoacetate), and a catalyst (e.g., sulphonated graphene oxide) in a suitable solvent (e.g., chloroform) is prepared.

-

Reaction Conditions: The reaction is carried out under continuous flow conditions at an elevated temperature (e.g., 120 °C).

-

Work-up and Purification: The product is isolated after evaporation of the solvent and purified by crystallization or column chromatography.

VEGFR-2 Kinase Assay (Luminescence-Based): [2][14]

This assay quantifies the inhibitory activity of a compound on VEGFR-2 kinase by measuring the amount of ATP remaining after the kinase reaction.

-

Reagent Preparation:

-

1x Kinase Buffer: Dilute a 5x kinase buffer stock with nuclease-free water. DTT can be added to a final concentration of 1 mM.

-

Master Mix: For each reaction, prepare a mix containing 1x Kinase Buffer, ATP, and a suitable substrate (e.g., Poly (Glu,Tyr 4:1)).

-

VEGFR-2 Enzyme: Dilute recombinant human VEGFR-2 in 1x Kinase Buffer.

-

Test Compounds: Prepare serial dilutions in DMSO.

-

-

Assay Procedure:

-

Add the Master Mix to each well of a 96-well plate.

-

Add the diluted test compound or control to the appropriate wells.

-

Initiate the reaction by adding the diluted VEGFR-2 enzyme.

-

Incubate the plate at 30°C for 45 minutes.

-

-

Detection:

-

Add a reagent like ADP-Glo™ or Kinase-Glo® MAX to stop the reaction and measure the remaining ATP via a luciferase-driven luminescent signal.

-

Incubate at room temperature to stabilize the signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of VEGFR-2 activity remaining in the presence of the inhibitor.

-

Determine the IC50 value from the dose-response curve.

-

Caption: Inhibition of the PI3K-AKT pathway by a pyrimidinone-based kinase inhibitor.

Pyrimidine-Sulfonamide Hybrids as Anticancer Agents

The hybridization of a pyrimidine (B1678525) ring with a sulfonamide moiety has led to the development of potent anticancer agents with diverse mechanisms of action.[15]

Table 3: Anticancer Activity of Pyrimidine-Sulfonamide Hybrids

| Compound | Target Cell Line | IC50 (µM) | Assay | Reference |

| DG1 (29) | A549 | 0.96 | MTT | [15] |

| DG1 (29) | H1975 | 0.71 | MTT | [15] |

| 30a | T-47D | 7.56 | SRB | [15] |

| 30b | T-47D | 2.45 | SRB | [15] |

| 30b | MDA-MB-231 | 6.86 | SRB | [15] |

| 17 | MDA-MB-231 | 2.40-2.50 | MTT | [15] |

MTT Cell Viability Assay: [12][16][17]

This colorimetric assay measures the metabolic activity of cells as an indicator of viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Pyrimidinone Scaffolds in Other Therapeutic Areas

The therapeutic potential of pyrimidinone-based scaffolds extends beyond oncology, with promising activities reported in various other fields.

Pyrazolopyrimidones as PDE1 Inhibitors

Phosphodiesterase-1 (PDE1) is a drug target for diseases of the central and peripheral nervous systems.[11] Novel pyrazolopyrimidone derivatives have been synthesized as potent and metabolically stable PDE1 inhibitors.[11]

Table 4: PDE1 Inhibitory Activity of Pyrazolopyrimidone Derivatives

| Compound | Target | IC50 (nM) |

| 2j | PDE1B | 21 |

| Data sourced from Zhang et al. (2021).[11] |

PDE1 Inhibition Assay: [9]

The inhibitory activity against PDE1 can be determined using a standard phosphodiesterase assay.

-

Reaction Mixture: Prepare a reaction mixture containing a buffer (e.g., Tris-HCl), MgCl2, a calmodulin activator, the PDE1 enzyme, and the test compound at various concentrations.

-

Substrate Addition: Initiate the reaction by adding the substrate (e.g., cGMP or cAMP).

-

Incubation: Incubate the reaction mixture at 30°C for a defined period.

-

Termination: Stop the reaction by adding a stopping reagent (e.g., 5'-nucleotidase).

-

Detection: The amount of remaining substrate or the product formed is quantified, often using a colorimetric or fluorescence-based method.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Pyrimidinedione Derivatives as DPP-4 Inhibitors

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents for the treatment of type 2 diabetes.[18][19] Pyrimidinedione derivatives have been designed as potent DPP-4 inhibitors.[18]

Table 5: DPP-4 Inhibitory Activity of Pyrimidinedione Derivatives

| Compound | DPP-4 IC50 (nM) |

| 11 | 64.47 |

| 15 | 188.7 |

| 16 | 65.36 |

| Data sourced from a 2018 study.[18] |

DPP-4 Inhibition Assay:

The inhibitory activity against DPP-4 is typically measured using a fluorometric assay.

-

Reagents: Prepare solutions of human recombinant DPP-4, a fluorogenic substrate (e.g., Gly-Pro-AMC), and the test compounds in an appropriate buffer (e.g., Tris-HCl).

-

Assay Procedure:

-

Add the DPP-4 enzyme and the test compound to a 96-well plate and pre-incubate.

-

Initiate the reaction by adding the substrate.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader.

-

-

Data Analysis: Determine the rate of reaction and calculate the percentage of inhibition for each compound concentration to derive the IC50 value.

Pyrimidinone Derivatives as Antimicrobial Agents

Pyrimidinone derivatives have also demonstrated significant potential as antimicrobial agents, with activity against both bacteria and fungi.[1][20]

Table 6: Antimicrobial Activity of Pyrimidinone Derivatives

| Compound | Microorganism | MIC (µM/ml) |

| 5h | Staphylococcus aureus | - |

| 5j | Staphylococcus aureus | - |

| 5e | Candida albicans | - |

| 7c | Candida albicans | - |

| 8c | Candida albicans | - |

| Data sourced from a study on novel pyrimidinone derivatives.[1] |

Minimum Inhibitory Concentration (MIC) Determination: [20]

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a suitable growth medium in a 96-well plate.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

-

Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Experimental and Logical Workflows

The discovery and development of new pyrimidinone-based scaffolds follow a structured workflow, from initial synthesis to biological evaluation.

Caption: A typical workflow for the discovery of new drug candidates.

Caption: A generalized workflow for in vitro biological assays.

Conclusion

Pyrimidinone-based scaffolds continue to be a fertile ground for the discovery of novel therapeutic agents. Their synthetic tractability and ability to interact with a wide range of biological targets make them a cornerstone of modern medicinal chemistry. The examples provided in this guide highlight the significant progress made in developing pyrimidinone derivatives as anticancer, anti-diabetic, and antimicrobial agents. Future research in this area will likely focus on the development of more selective and potent inhibitors, the exploration of novel therapeutic applications, and the use of advanced drug delivery systems to enhance their efficacy and safety profiles. The detailed protocols and pathway visualizations presented herein are intended to serve as a valuable resource for scientists and researchers dedicated to advancing this promising field of drug discovery.

References

- 1. Novel pyrimidinone derivatives: synthesis, antitumor and antimicrobial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. CuI-catalyzed synthesis of multisubstituted pyrido[1,2- a ]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidatio ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04454H [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and evaluation of polycyclic pyrazolo[3,4-d]pyrimidines as PDE1 and PDE5 cGMP phosphodiesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. researchgate.net [researchgate.net]

- 12. merckmillipore.com [merckmillipore.com]

- 13. Sulphonated graphene oxide catalyzed continuous flow synthesis of pyrazolo pyrimidinones, sildenafil and other PDE-5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Design, synthesis and biological evaluation of novel pyrimidinedione derivatives as DPP-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Tautomerism of 2-Pyrimidinones

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tautomeric equilibrium of 2-pyrimidinones, a class of heterocyclic compounds fundamental to the structure of nucleobases like uracil (B121893) and cytosine, is a critical area of study in medicinal chemistry and drug development. The ability of these molecules to exist in different tautomeric forms—primarily the lactam (keto) and lactim (enol) forms—profoundly influences their physicochemical properties, including solubility, lipophilicity, and hydrogen bonding capabilities. These properties, in turn, dictate their biological activity and interactions with molecular targets. Understanding and controlling the tautomeric preferences of 2-pyrimidinone derivatives is therefore paramount in the design of novel therapeutics. This technical guide provides a comprehensive overview of the tautomerism of 2-pyrimidinones, detailing experimental protocols for its investigation and presenting quantitative data to aid researchers in this field.

Tautomeric Forms of 2-Pyrimidinone

2-Pyrimidinone primarily exists in a tautomeric equilibrium between the lactam (pyrimidin-2(1H)-one) and lactim (2-hydroxypyrimidine) forms. The position of this equilibrium is sensitive to various factors, including the electronic nature of substituents on the pyrimidine (B1678525) ring, the polarity of the solvent, temperature, and pH.

Generally, in the gas phase and non-polar solvents, the lactim form can be significantly populated, whereas polar solvents tend to favor the more polar lactam tautomer due to stronger solute-solvent interactions.[1][2]

Quantitative Analysis of Tautomeric Equilibrium

The position of the tautomeric equilibrium is quantitatively described by the equilibrium constant, KT, which is the ratio of the concentration of the lactim tautomer to the lactam tautomer.

KT = [Lactim] / [Lactam]

The following tables summarize experimentally determined and computationally predicted tautomeric equilibrium data for 2-pyrimidinone and its derivatives under various conditions.

Table 1: Tautomeric Equilibrium of 2-Pyrimidinone in Different Solvents

| Solvent | Predominant Tautomer | Method | Reference |

| Gas Phase | Lactim (2-hydroxypyrimidine) | Computational | [3] |

| Aqueous Methanol (5% v/v) | Lactam (pyrimidin-2(1H)-one) | UV-Vis Spectroscopy | [4] |

| DMSO-d6 | Lactam (pyrimidin-2(1H)-one) | 1H NMR | [5] |

| CDCl3 | Lactam (pyrimidin-2(1H)-one) | 1H NMR | [5] |

Table 2: Tautomeric Equilibrium Constants (KT) for Substituted 2-Pyrimidinones

| Compound | Solvent | KT ([Lactim]/[Lactam]) | Method | Reference |

| 1-Amino-5-benzoyl-4-phenyl-1H-pyrimidine-2-one | Aqueous Methanol (5% v/v, pH 1.0) | 0.291 (pKenol) | UV-Vis Spectroscopy | [4] |

| 5-Nitro-2-pyridone | Gas Phase | ~0.857–1.345 kcal/mol (ΔE) | DFT Calculations | [6] |

| 2-Hydroxy-5-nitropyridine | DMSO-d6 | Keto form favored | 1H, 13C, 15N NMR | [6] |

Experimental Protocols for Tautomerism Investigation

The determination of tautomeric ratios and equilibrium constants relies on spectroscopic techniques that can distinguish between the different tautomeric forms. Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are the most powerful and commonly employed methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a highly effective tool for the quantitative analysis of tautomeric mixtures in solution.[7] The distinct chemical environments of protons and carbons in the lactam and lactim forms result in separate signals in the 1H and 13C NMR spectra, allowing for their quantification.

Detailed Experimental Protocol for 1H NMR Analysis:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of the 2-pyrimidinone derivative.

-

Dissolve the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, acetone-d6) in a 5 mm NMR tube.[8] The choice of solvent is critical as it can significantly influence the tautomeric equilibrium.

-

-

Instrument Setup and Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 300 MHz or higher) for better signal dispersion.

-

Tune and shim the instrument to achieve optimal resolution.

-

Acquire a standard one-dimensional 1H NMR spectrum.

-

Crucial Parameter: Set a sufficient relaxation delay (d1) to ensure accurate quantification. This delay should be at least 5 times the longest spin-lattice relaxation time (T1) of the protons being integrated. A d1 of 10-30 seconds is often a good starting point.[8]

-

Set the spectral width to encompass all expected signals (typically 0-15 ppm).

-

-

Data Processing and Analysis:

-

Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Identify and assign the characteristic signals for the lactam and lactim tautomers.

-

Lactam (Keto) form: Look for the N-H proton signal, which is often a broad singlet.

-

Lactim (Enol) form: The O-H proton signal may be observable, and the chemical shifts of the ring protons will differ from the lactam form.

-

-

Integrate well-resolved, non-overlapping signals that are unique to each tautomer.

-

Calculate the percentage of each tautomer and the equilibrium constant (KT) from the integral values. For example, if a proton signal for the lactam tautomer integrates to 'A' and a corresponding proton signal for the lactim tautomer integrates to 'B', the molar ratio is A:B.[9]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is another valuable technique for studying tautomeric equilibria, particularly when the tautomers exhibit distinct absorption maxima (λmax).[4] The analysis often involves monitoring spectral changes as a function of solvent polarity or pH.

Detailed Experimental Protocol for UV-Vis Analysis:

-

Sample Preparation:

-

Prepare a stock solution of the 2-pyrimidinone derivative in a suitable solvent (e.g., methanol, ethanol). The concentration should be chosen to give an absorbance in the optimal range of the spectrophotometer (typically 0.1 - 1.0).

-

Prepare a series of solutions by diluting the stock solution in different solvents of varying polarity or in buffer solutions of different pH. This allows for the investigation of environmental effects on the tautomeric equilibrium.

-

-

Instrument Setup and Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record the absorption spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm).

-

Use the corresponding solvent or buffer as a blank.

-

-

Data Processing and Analysis:

-

Identify the λmax values corresponding to the lactam and lactim tautomers. This may be facilitated by comparing the spectra to those of "fixed" tautomers (e.g., N-methylated for the lactam form and O-methylated for the lactim form).

-

If the absorption bands of the tautomers overlap, spectral deconvolution methods can be employed to determine the contribution of each tautomer to the total absorbance at a specific wavelength.

-

The ratio of the tautomers can be calculated from the absorbance values at their respective λmax using the Beer-Lambert law (A = εbc), provided the molar absorptivities (ε) of the pure tautomers are known or can be reasonably estimated. The equilibrium constant can be estimated from the ratios of molar absorptivities of the pure tautomeric forms.[4]

-

Conclusion

The tautomerism of 2-pyrimidinones is a multifaceted phenomenon with significant implications for their chemical and biological properties. A thorough investigation of the tautomeric equilibrium is essential for the rational design of drugs targeting a wide range of diseases. This guide has provided a foundational understanding of 2-pyrimidinone tautomerism, presented key quantitative data, and offered detailed experimental protocols for NMR and UV-Vis spectroscopic analysis. By employing these methodologies, researchers can gain valuable insights into the tautomeric behavior of their compounds of interest, ultimately facilitating the development of more effective and targeted therapeutics.

References

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ultraviolet-visible study of tautomeric behavior of some carbonyl and thiocarbonyl pyrimidine derivatives: experimental evidence of enolization and thioketonization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. squ.elsevierpure.com [squ.elsevierpure.com]

- 7. Chapter - NMR as a Tool for Studying Rapid Equilibria: Tautomerism | Bentham Science [benthamscience.com]

- 8. benchchem.com [benchchem.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

Synthesis and Structural Elucidation of Dihydropyrimidinones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis and structural characterization of dihydropyrimidinones (DHPMs), a class of heterocyclic compounds with significant therapeutic potential. Renowned for their diverse pharmacological activities, including antiviral, antitumor, antibacterial, and calcium channel modulating effects, DHPMs are a focal point in medicinal chemistry and drug discovery.[1] This document details the prevalent synthetic methodologies, with a focus on the Biginelli reaction, and outlines the key analytical techniques for their structural elucidation.

Synthesis of Dihydrothis compound: The Biginelli Reaction

The most common and straightforward method for synthesizing 3,4-dihydropyrimidin-2(1H)-ones is the Biginelli reaction, a one-pot, three-component condensation.[2] This reaction typically involves an aldehyde, a β-ketoester, and urea (B33335) or thiourea, catalyzed by an acid.[2] The classical approach, however, often suffers from long reaction times and low yields, particularly with substituted aromatic and aliphatic aldehydes.[3] Consequently, numerous modifications have been developed to improve efficiency and yield.

Modern variations of the Biginelli reaction often employ different catalysts, such as Lewis acids (e.g., ZnCl₂, Yb(OTf)₃) and Brønsted acids, and utilize alternative energy sources like microwave irradiation to accelerate the reaction.[2][4][5] Solvent-free conditions have also been explored to develop more environmentally friendly protocols.[3][6]

General Reaction Mechanism

The mechanism of the Biginelli reaction is believed to initiate with the acid-catalyzed condensation of the aldehyde and urea to form an iminium intermediate. This intermediate then acts as an electrophile for the nucleophilic addition of the β-ketoester enol. The final step involves cyclization through the condensation of the ketone carbonyl with the remaining urea amine group, followed by dehydration to yield the dihydropyrimidinone ring.[2]

Figure 1: Proposed mechanism of the Biginelli reaction.

Quantitative Data on Biginelli Reaction Variations

The efficiency of the Biginelli reaction is highly dependent on the choice of catalyst and reaction conditions. The following tables summarize the yields and reaction times for the synthesis of dihydrothis compound using various catalytic systems.

Table 1: Effect of Various Catalysts on the Biginelli Reaction

| Catalyst | Reaction Time | Yield (%) | Reference |

| No Catalyst | 24 h | 20-60 | [7] |

| HCl | 18 h | 40-75 | [5] |

| Yb(OTf)₃ | 3-5 h | 85-95 | [2] |

| Ionic Liquid-Ethylene Glycol protected Cu Nanoparticles | 15 min | >90 | [7] |

| Benzyltriethylammonium chloride (Solvent-free) | 30-90 min | >85 | [3] |

| Fe₃O₄ Nanoparticles (Solvent-free, 80 °C) | Not specified | High | [6] |

| Fluoroboric acid (10 mol%, 45 °C, Solvent-free) | Not specified | 95 | [6] |

| Silica-supported P₂O₅ (Solvent-free) | Not specified | High | [6] |

Table 2: Biginelli Reaction with Different Lewis Acid Catalysts at Room Temperature

| Lewis Acid | Time (h) | Yield (%) |

| ZnCl₂ | 5 | 92 |

| FeCl₃ | 6 | 88 |

| CuCl₂ | 7 | 85 |

| CoCl₂ | 7 | 82 |

| MgCl₂ | 10 | 75 |

| SnCl₂ | 10 | 70 |

| NiCl₂ | 12 | 65 |

| MnCl₂ | 12 | 60 |

| KCl | 24 | 40 |

| NaCl | 24 | 35 |

| NH₄Cl | 24 | 30 |

| Data adapted from a study on Lewis acid catalysis in the Biginelli reaction.[8] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and purification of dihydrothis compound.

General Procedure for the Synthesis of Dihydrothis compound using a Lewis Acid Catalyst

A mixture of an aldehyde (1 mmol), a β-dicarbonyl compound (1 mmol), urea (1.5 mmol), and a Lewis acid catalyst (e.g., 20 mol% ZnCl₂) is stirred in the absence of a solvent at a specified temperature (e.g., room temperature to 80°C) for the required time (as monitored by TLC).[4][8] Upon completion of the reaction, the mixture is cooled to room temperature and cold water is added. The solid product is then collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure dihydropyrimidinone.

Microwave-Assisted Solventless Synthesis Protocol

In a typical procedure, a mixture of an aldehyde (1 mmol), ethyl acetoacetate (B1235776) (1 mmol), urea (1.5 mmol), and a catalyst (e.g., polyphosphate ester) is placed in a beaker and irradiated in a domestic microwave oven at a specific power level for a short duration (e.g., 2 minutes).[5] After completion of the reaction (monitored by TLC), the reaction mixture is cooled and treated with cold water. The precipitated solid is filtered, washed with water, and recrystallized from ethanol (B145695) to give the pure product.[5]

Figure 2: General experimental workflow for DHPM synthesis.

Structural Elucidation of Dihydrothis compound

The unambiguous determination of the chemical structure of newly synthesized dihydrothis compound is crucial. A combination of spectroscopic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural characterization of DHPMs.

-

¹H NMR: The proton NMR spectrum of a typical dihydropyrimidinone shows characteristic signals. The proton at the C4 position of the dihydropyrimidinone ring usually appears as a singlet or a doublet in the range of δ 5.0-5.5 ppm. The NH protons of the ring are observed as broad singlets at downfield chemical shifts, typically between δ 7.5 and δ 10.5 ppm. The signals for the substituents at various positions of the ring provide further structural information.

-

¹³C NMR: The carbon NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon (C2) of the urea moiety typically resonates around δ 152 ppm, while the thiocarbonyl carbon (C2) in dihydropyrimidinethiones appears further downfield at approximately δ 174 ppm. The C4 carbon atom of the ring is usually found in the range of δ 50-60 ppm. The chemical shifts of the other carbons in the ring and the substituents help in confirming the overall structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to get information about their fragmentation patterns, which can aid in structural confirmation. In electrospray ionization mass spectrometry (ESI-MS), dihydrothis compound typically show a prominent protonated molecular ion peak [M+H]⁺. The fragmentation patterns can be complex but often involve the loss of substituents from the dihydropyrimidinone core.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. This technique is invaluable for confirming the absolute stereochemistry of chiral dihydrothis compound and for studying intermolecular interactions in the solid state.

Biological Significance and Signaling Pathways

Dihydrothis compound exhibit a wide array of biological activities, with their role as calcium channel modulators and anticancer agents being particularly well-documented.[9][10]

Calcium Channel Modulation

Certain dihydrothis compound act as modulators of L-type calcium channels, similar to the well-known 1,4-dihydropyridines like nifedipine.[9][11] By blocking the influx of Ca²⁺ ions into vascular smooth muscle cells, these compounds can induce vasodilation, leading to a decrease in blood pressure.[12] This makes them promising candidates for the development of new antihypertensive drugs.[11]

Anticancer Activity: Targeting Mitotic Kinesin Eg5

Several dihydropyrimidinone derivatives, such as monastrol, have been identified as potent inhibitors of the mitotic kinesin Eg5.[1] Eg5 is a motor protein that plays a crucial role in the formation of the bipolar mitotic spindle during cell division. Inhibition of Eg5 leads to the formation of monopolar spindles, causing mitotic arrest and subsequently inducing apoptosis (programmed cell death) in cancer cells.[1][13] This targeted mechanism of action makes Eg5 an attractive target for cancer therapy, and DHPMs represent a promising class of inhibitors.

Figure 3: DHPM-mediated inhibition of kinesin Eg5 signaling.

References

- 1. Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03969E [pubs.rsc.org]

- 2. Biginelli Reaction [organic-chemistry.org]

- 3. arkat-usa.org [arkat-usa.org]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. Synthesis of dihydrothis compound via urea-based multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Biginelli Reaction Catalyzed by Copper Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Calcium channel modulation by dihydropyridines in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Initial Screening of Pyrimidinone Libraries for Biological Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies involved in the initial screening of pyrimidinone libraries to identify novel bioactive compounds. Pyrimidinone and its derivatives represent a privileged scaffold in medicinal chemistry, forming the basis of a wide array of therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][4][5] This document outlines common high-throughput screening (HTS) assays, detailed experimental protocols, and data presentation strategies to facilitate the efficient discovery of promising lead candidates.

Data Presentation: Quantitative Biological Activity

The initial screening of pyrimidinone libraries typically involves evaluating their inhibitory or modulatory effects on specific biological targets. The following tables summarize representative quantitative data from various screening campaigns against different enzyme targets.

Table 1: Inhibitory Activity of Pyrimidinone Derivatives Against Various Kinases

| Compound Library | Target Enzyme | Representative Compound/Substituent | IC₅₀ (nM) | Reference |

| Pyrido[2,3-d]pyrimidine-2,4-dione | eEF-2K | Ethyl, CONH₂, Cyclopropyl substituents | 420 | [1] |

| Pyrido[2,3-d]pyrimidine-2,4-dione | eEF-2K | Methyl, CONH₂, Cyclopropyl substituents | 930 | [1] |

| Pyrimidinediol Derivatives | PIM-1 Kinase | Not Specified | Varies | [6] |

Table 2: Inhibitory Activity Against Other Enzyme Targets

| Compound Library | Target Enzyme | Representative Compound/Substituent | IC₅₀ | Reference |

| Pyrano[2,3-d]pyrimidine-2,4-dione | PARP-1 | Fused Heterocycle (S2) | 4.06 ± 0.18 nM | [1] |

| Pyrano[2,3-d]pyrimidine-2,4-dione | PARP-1 | Fused Heterocycle (S7) | 3.61 ± 0.15 nM | [1] |

| Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | MIF-2 | Phenyl, Aliphatic Chain (5a, 5b) | µM range | [1] |

| Pyrimidinone-based | USP7 | Compound 4 | 1.5 µM | [7] |

| Pyrimidinone-based | USP7 | Compound 6 | 1900 µM | [7] |

Experimental Protocols

Detailed and robust experimental protocols are critical for the successful identification and validation of bioactive pyrimidinone compounds. The following sections provide methodologies for key assays commonly employed in initial screening campaigns.

High-Throughput Screening (HTS) Workflow

A generalized workflow for the high-throughput screening of compound libraries is essential for efficiently identifying potential drug candidates.[8]

Kinase Inhibition Assays

Kinases are a major class of drug targets, particularly in oncology.[6] Fluorescence or luminescence-based assays are commonly used to screen for kinase inhibitors.

a. eEF-2K Kinase Inhibition Assay (Luminescence-based) [1]

This assay quantifies ATP consumption by the kinase, where a decrease in luminescence indicates enzyme activity.

-

Reagents: Purified human eEF-2K, MH-1 peptide substrate, calmodulin, ATP, and a commercial luminescence-based ATP detection kit (e.g., Kinase-Glo®).

-

Assay Plate Preparation: Dispense test compounds from the pyrimidinone library into a 384-well plate.

-

Enzyme Reaction:

-

Prepare a reaction mixture containing eEF-2K, calmodulin, and the MH-1 peptide substrate in kinase assay buffer.

-

Add the enzyme mixture to the assay plate containing the compounds.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Signal Detection:

-

Stop the reaction and add the ATP detection reagent according to the manufacturer's instructions.

-

Measure luminescence using a plate reader. A higher luminescence signal corresponds to greater inhibition of eEF-2K.

-

b. PIM-1 Kinase Inhibition Assay (TR-FRET) [6]

This protocol is adapted from established methods for Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based kinase assays.

-

Reagent Preparation:

-

Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% BSA.

-

PIM-1 Kinase Solution: Recombinant human PIM-1 kinase diluted in Kinase Buffer.

-

Substrate/ATP Solution: A suitable peptide substrate and ATP in Kinase Buffer.

-

Detection Reagent: HTRF® detection reagents.

-

-

Assay Procedure (384-well plate format):

-

Add 5 µL of the 4X test compound solution to the wells.

-

Add 10 µL of the 2X PIM-1 kinase solution to each well.

-

Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction and initiate detection by adding 10 µL of the HTRF® detection reagent mixture.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Read the plate on a TR-FRET compatible plate reader.

-

Cytotoxicity/Cell Viability Assay (MTT Assay)

It is crucial to assess the cytotoxic effects of hit compounds to distinguish between target-specific inhibition and general toxicity.[6][9] The MTT assay is a colorimetric assay that measures cellular metabolic activity.[6]

-

Reagent Preparation:

-

MTT Solution: 5 mg/mL MTT in sterile PBS.

-

Solubilization Solution: 10% SDS in 0.01 M HCl or DMSO.

-

-

Assay Procedure (96-well plate format):

-

Seed cells in a 96-well plate and incubate overnight.

-

Treat the cells with a range of concentrations of the pyrimidinone derivatives for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.

-

After incubation, add 10 µL of the MTT solution to each well.[6]

-

Incubate the plate for 2-4 hours at 37°C to allow for formazan (B1609692) crystal formation.[6]

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.[6][9]

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6]

-

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Anti-inflammatory Assay (NF-κB Translocation)

Many pyrimidine (B1678525) analogs exhibit anti-inflammatory properties.[9] This assay measures the inhibition of the translocation of the NF-κB transcription factor to the nucleus upon inflammatory stimulation.

-

Cell Seeding: Seed suitable cells (e.g., macrophages) in a 96-well imaging plate and allow them to attach overnight.

-

Compound Treatment and Stimulation:

-

Treat the cells with various concentrations of pyrimidinone derivatives for 1-4 hours.

-

Stimulate the cells with a pro-inflammatory agent (e.g., 50 ng/mL LPS) for 20-30 minutes to induce NF-κB translocation.[6]

-

-

Cell Staining:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.[6]

-

Stain for NF-κB (e.g., with an anti-NF-κB antibody) and the nucleus (e.g., with DAPI).

-

-

Imaging and Analysis: Acquire images using a high-content imaging system and quantify the nuclear translocation of NF-κB.

Signaling Pathways and Logical Relationships

Visualizing the signaling pathways targeted by pyrimidinone compounds and the logical flow of a screening cascade is essential for understanding their mechanism of action and prioritizing hits.

MIF-2 Signaling Pathway and Inhibition

Macrophage Migration Inhibitory Factor-2 (MIF-2) is an enzyme target for which pyrimidine-2,4-dione-based libraries have been screened.[1]

BMP2/SMAD1 Signaling Pathway in Osteogenesis

Certain pyrimidine derivatives have been identified as bone anabolic agents that promote osteogenesis through the BMP2/SMAD1 signaling pathway.[10]

Screening Cascade Logic

A tiered approach is often employed in screening campaigns to efficiently manage resources and focus on the most promising compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. benchchem.com [benchchem.com]

- 5. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Pyrimidinone Analogs via the Biginelli Reaction

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The Biginelli reaction, first reported by Italian chemist Pietro Biginelli in 1891, is a one-pot, three-component cyclocondensation reaction that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) or their thio-analogs.[1][2][3] This multicomponent reaction (MCR) typically involves the condensation of an aldehyde, a β-ketoester (or other 1,3-dicarbonyl compounds), and urea (B33335) or thiourea (B124793) under acidic conditions.[2][3]

The resulting dihydropyrimidinone scaffold is of significant interest in medicinal and pharmaceutical chemistry due to the broad spectrum of biological activities its derivatives exhibit.[4][5][6] These compounds are known to act as calcium channel blockers, anti-inflammatory agents, antihypertensive agents, antibacterial agents, and anticancer agents.[1][4][7][8][9][10] The versatility and efficiency of the Biginelli reaction make it a cornerstone in the synthesis of heterocyclic compounds for drug discovery and development.[4][7] This guide provides a comprehensive overview of the reaction mechanism, modern synthetic protocols, and quantitative data to aid researchers in the synthesis of pyrimidinone analogs.

Core Reaction Mechanism

The mechanism of the Biginelli reaction has been a subject of study, with the pathway proposed by Kappe now widely accepted.[1] It proceeds through a series of acid-catalyzed bimolecular reactions. The key steps involve the formation of an N-acyliminium ion, which then acts as the electrophile for subsequent nucleophilic attack and cyclization.

The proposed mechanism involves three main stages:

-

Iminium Ion Formation: The reaction is initiated by the acid-catalyzed condensation between the aldehyde and urea. This step is believed to be the rate-determining step and results in the formation of a crucial N-acyliminium ion intermediate.[1][2][11]

-

Nucleophilic Addition: The enol form of the β-ketoester performs a nucleophilic attack on the N-acyliminium ion.[11]

-

Cyclization and Dehydration: The final step involves an intramolecular condensation where the free amine group attacks the ketone carbonyl, followed by dehydration to yield the stable 3,4-dihydropyrimidin-2(1H)-one ring system.[2][11]

Experimental Protocols & Methodologies

While the classical Biginelli protocol provides a straightforward synthesis, it often suffers from low to moderate yields, especially with substituted aldehydes.[12][13] Consequently, numerous improved methods have been developed, focusing on novel catalysts and alternative reaction conditions to enhance efficiency and yield.

Classical Protocol

The original procedure involves heating a mixture of the three components in ethanol (B145695) with a catalytic amount of a strong Brønsted acid like HCl.[14][15]

-

Reagents: Aldehyde (1 mmol), β-ketoester (1 mmol), urea (1.5 mmol).

-

Catalyst: Concentrated HCl (catalytic amount).

-

Solvent: Ethanol.

-

Procedure: The components are refluxed for several hours. Upon cooling, the product often precipitates and can be collected by filtration.[14]

-

Drawback: Low yields (often 20-40%) and long reaction times.[13]

Modern, Improved Protocols

Modern advancements focus on green chemistry principles, employing efficient catalysts and energy sources to improve reaction metrics.

-

Catalysis: A wide array of catalysts have been explored.

-

Lewis Acids: Yb(OTf)₃, InCl₃, FeCl₃·6H₂O, BiCl₃, ZrCl₄, and CuCl₂ are commonly used, often leading to higher yields and shorter reaction times.[7][11][16]

-

Brønsted Acids: p-Toluenesulfonic acid (p-TsOH) is a popular alternative to mineral acids.[7]

-

Heterogeneous Catalysts: To facilitate catalyst recovery and reuse, solid acid catalysts like clays (B1170129) (e.g., Montmorillonite K-10), zeolites, and acid-functionalized silica (B1680970) or polymers are employed.[7][13][17]

-

-

Solvent-Free Conditions: Performing the reaction under solvent-free ("neat") conditions, often with gentle grinding of the reactants, can significantly reduce waste and simplify the work-up.[7][18] Ferric nitrate (B79036) (Fe(NO₃)₃·9H₂O) has proven effective as a catalyst for this method.[18]

-

Alternative Energy Sources:

General Experimental Protocol (Modern Approach)

This protocol represents a generalized procedure adaptable for various catalysts and conditions.

-

Reaction Setup: In a suitable reaction vessel, combine the aldehyde (1.0 mmol), the 1,3-dicarbonyl compound (1.0 mmol), urea or thiourea (1.5 mmol), and the chosen catalyst (e.g., 5-10 mol%).

-

Reaction Execution:

-

Conventional Heating: If using a solvent (e.g., ethanol, acetonitrile), heat the mixture to reflux and monitor the reaction's progress using Thin Layer Chromatography (TLC).[12][15]

-

Solvent-Free Grinding: Gently grind the mixture using a mortar and pestle for the specified time at room temperature.[18]

-

Microwave/Ultrasound: Place the reaction vessel in the respective apparatus and irradiate for the predetermined time.

-

-

Product Isolation: Upon completion of the reaction (as indicated by TLC), pour the reaction mixture into crushed ice or cold water.[19] A solid precipitate will typically form.

-

Purification: Collect the solid product by vacuum filtration. Wash the crude product with cold water and ethanol. Further purify the product by recrystallization from a suitable solvent, such as ethanol or methanol, to afford the pure dihydropyrimidinone analog.[12][15]

Quantitative Data Summary

The choice of catalyst, solvent, and aldehyde substituent significantly impacts the reaction's efficiency. The following tables summarize quantitative data from various studies to facilitate comparison.

Table 1: Comparison of Catalytic Systems for the Synthesis of Dihydrothis compound

| Aldehyde | β-Dicarbonyl Compound | Catalyst | Conditions | Time | Yield (%) |

| Benzaldehyde | Ethyl Acetoacetate | None | EtOH, Reflux | 45 min | 39 |

| Benzaldehyde | Ethyl Acetoacetate | Dicalcium Phosphate (7 mol%) | EtOH, Reflux | 35 min | 92 |

| Benzaldehyde | Ethyl Acetoacetate | CuCl₂ | Solvent-free, 100°C | 1.5 h | 91 |

| 4-Cl-Benzaldehyde | Ethyl Acetoacetate | Yb(OTf)₃ | Solvent-free | 3 h | 96 |

| 4-NO₂-Benzaldehyde | Ethyl Acetoacetate | InCl₃ | CH₃CN, Reflux | 2 h | 93 |

| Benzaldehyde | Ethyl Acetoacetate | Copper Nanoparticles | [bmim]BF₄, RT | 15 min | >90 |

| 4-CH₃O-Benzaldehyde | Ethyl Acetoacetate | Silicotungstic Acid/Amberlyst-15 | Solvent-free, 80°C | 1 h | 89 |

Data compiled from multiple sources.[8][11][12][13][20]

Table 2: Effect of Aldehyde Substituents on Reaction Yield

Catalyst: Dicalcium Phosphate (7 mol%), Solvent: Ethanol, β-Dicarbonyl: Ethyl Acetoacetate, Conditions: Reflux

| Entry | Aldehyde (Ar-CHO) | Substituent (Ar-) | Time (min) | Yield (%) |

| 1 | Benzaldehyde | -H | 35 | 92 |

| 2 | 4-Methylbenzaldehyde | 4-CH₃ (EDG) | 40 | 88 |

| 3 | 4-Methoxybenzaldehyde | 4-OCH₃ (EDG) | 45 | 85 |

| 4 | 4-Chlorobenzaldehyde | 4-Cl (EWG) | 25 | 95 |

| 5 | 4-Nitrobenzaldehyde | 4-NO₂ (EWG) | 20 | 98 |

EDG: Electron-Donating Group; EWG: Electron-Withdrawing Group. Data adapted from studies on catalyzed Biginelli reactions.[12][13]

The data consistently shows that aromatic aldehydes bearing electron-withdrawing groups (e.g., -NO₂, -Cl) tend to react faster and produce higher yields compared to those with electron-donating groups (e.g., -OCH₃, -CH₃). This is attributed to the increased electrophilicity of the aldehyde's carbonyl carbon, which facilitates the initial rate-determining step of iminium ion formation.

Conclusion

The Biginelli reaction remains a powerful and highly relevant tool in synthetic organic and medicinal chemistry for the construction of pyrimidinone analogs. While the classical protocol is simple, modern advancements have transformed it into a highly efficient, versatile, and greener process. The use of advanced catalysts, solvent-free techniques, and alternative energy sources allows for the rapid and high-yield synthesis of diverse libraries of dihydrothis compound. The comprehensive data and protocols provided in this guide offer a solid foundation for researchers to design and execute the synthesis of novel pyrimidinone derivatives for applications in drug discovery and development.

References

- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 2. name-reaction.com [name-reaction.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances in the synthesis of dihydrothis compound via biginelli reaction - ProQuest [proquest.com]

- 5. mspmbeed.com [mspmbeed.com]

- 6. View of A Study on the Biological and Medicinal Significance of Pyrimidines and Related Heterocycles | Journal of Advances and Scholarly Researches in Allied Education [ignited.in]

- 7. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.iau.ir [journals.iau.ir]

- 9. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. gsconlinepress.com [gsconlinepress.com]

- 11. Biginelli Reaction [organic-chemistry.org]

- 12. A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst [scielo.org.mx]

- 13. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction | MDPI [mdpi.com]

- 14. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. redalyc.org [redalyc.org]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis of dihydrothis compound via urea-based multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. tandfonline.com [tandfonline.com]

- 19. arkat-usa.org [arkat-usa.org]

- 20. Biginelli Reaction Catalyzed by Copper Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrimidinone Nucleus: A Technical Guide to its Reactivity and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

The pyrimidinone core is a privileged scaffold in medicinal chemistry, forming the backbone of a wide array of therapeutic agents. Its prevalence in pharmaceuticals stems from its ability to engage in various biological interactions and its synthetic tractability, which allows for the generation of diverse molecular libraries. This technical guide provides an in-depth exploration of the reactivity of the pyrimidinone nucleus, offering detailed experimental protocols, quantitative data summaries, and visual representations of key chemical transformations and biological pathways.

Synthesis of the Pyrimidinone Core

The construction of the pyrimidinone ring system can be achieved through several reliable synthetic methodologies. The Biginelli and Pinner reactions are among the most classical and widely utilized approaches.

The Biginelli Reaction

The Biginelli reaction is a one-pot, three-component condensation reaction that provides access to 3,4-dihydropyrimidin-2(1H)-ones. This reaction typically involves an aldehyde, a β-ketoester, and urea (B33335) or thiourea, often under acidic catalysis.[1][2][3]

Experimental Protocol: Synthesis of Monastrol

A representative protocol for the synthesis of the mitotic kinesin Eg5 inhibitor, Monastrol, is as follows:[2]

-

A mixture of 3-hydroxybenzaldehyde (B18108) (1.0 eq.), ethyl acetoacetate (B1235776) (1.0 eq.), and urea (1.5 eq.) is combined.

-

Benzyltriethylammonium chloride (0.1 eq.) is added as a catalyst.

-

The reaction mixture is heated under solvent-free conditions.

-

Upon completion, the mixture is cooled, and the product is isolated by recrystallization.

Table 1: Variation of Catalysts and Conditions in the Biginelli Reaction [4][5][6]

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| HCl | Ethanol | Reflux | 18 | 20-60 |

| Yb(OTf)₃ | None | 100 | 0.5 - 1 | >85 |

| InCl₃ | None | 90 | 0.5 - 2 | 80-95 |

| LiClO₄ | None | 90 | 0.5 - 1.5 | 85-95 |

| Ball Milling | None | RT | 0.5 | >98 |

Experimental Workflow: Biginelli Reaction

Caption: General experimental workflow for the Biginelli reaction.

The Pinner Pyrimidine (B1678525) Synthesis

The Pinner synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine, typically catalyzed by an acid or base, to yield substituted pyrimidines.[7][8][9][10]

Experimental Protocol: General Procedure for Pinner Synthesis [11]

-

To a solution of sodium ethoxide (1.1 eq.) in anhydrous ethanol, add guanidine (B92328) hydrochloride (1.1 eq.) and stir for 20 minutes.

-

Slowly add a solution of 3-chloro-2,4-pentanedione (1.0 eq.) in anhydrous ethanol.

-

Heat the mixture to reflux for 4-6 hours, monitoring by TLC.

-

Cool the reaction mixture in an ice bath to precipitate the product.

-

Filter the solid, wash with cold water, and recrystallize from ethanol.

Reactivity of the Pyrimidinone Nucleus

The pyrimidinone ring exhibits a rich and varied reactivity, allowing for functionalization through electrophilic and nucleophilic substitutions, as well as modern cross-coupling reactions.

Electrophilic Substitution

Due to the electron-withdrawing nature of the two nitrogen atoms, the pyrimidine ring itself is electron-deficient and generally unreactive towards electrophilic attack. However, the pyrimidinone tautomer is activated towards electrophilic substitution.[12] For instance, nitration of 2-pyrimidone occurs at the 5-position.

Nucleophilic Aromatic Substitution (SNAr)

The electron deficiency of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions, especially when a good leaving group such as a halogen is present.[13][14]

Experimental Protocol: Amination of a Chloropyrimidine [8][15]

-

In a sealed reaction vessel, dissolve the 4-chloropyrimidine (B154816) derivative (1.0 eq.) in a suitable solvent (e.g., ethanol, DMF).

-

Add the amine nucleophile (1.1-1.5 eq.) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5-2.0 eq.).

-

Heat the reaction mixture to 80-120 °C and stir for 2-24 hours, monitoring by TLC or LC-MS.

-

After cooling, perform an aqueous work-up and extract the product with an organic solvent.

-

Purify the crude product by column chromatography.

Experimental Workflow: Nucleophilic Aromatic Substitution

Caption: General workflow for SNAr on a chloropyrimidine.

C-H Activation and Functionalization

Modern catalytic methods have enabled the direct functionalization of C-H bonds on the pyrimidinone nucleus, providing an atom-economical route to novel derivatives. Palladium-catalyzed C-H arylation is a prominent example.[16][17][18][19][20]

Experimental Protocol: Pd-Catalyzed C-H Arylation [17]

-

To a round-bottom flask, add the pyrimidine substrate (1.0 eq.), the aryl diazonium tetrafluoroborate (B81430) (4.0 eq.), Pd(OAc)₂ (0.03 eq.), Ru(bpy)₃Cl₂·6H₂O (0.06 eq.), and AgOAc (2.0 eq.).

-

Seal the flask and place it under a nitrogen atmosphere.

-

Add anhydrous methanol (B129727) and stir the mixture vigorously for 5 minutes.

-

Irradiate the mixture with an LED light source until the reaction is complete as monitored by TLC.

-

Purify the product by column chromatography.

Cycloaddition Reactions

The pyrimidinone nucleus can participate in cycloaddition reactions, such as the intramolecular Diels-Alder reaction, to construct fused polycyclic systems.[21][22][23][24]

Pyrimidinones in Drug Discovery

The synthetic versatility of the pyrimidinone core has led to its incorporation into a multitude of biologically active molecules, particularly in the field of oncology as kinase inhibitors.

Table 2: Anticancer Activity of Selected Pyrimidinone Derivatives [3][25][26][27][28][29]

| Compound ID | Cancer Cell Line | IC₅₀ (µM) |

| 4b | SW480 (Colon) | 11.08 |

| 1d | U87 (Glioma) | 9.72 |

| 1h | U87 (Glioma) | 9.3 |

| 3d | U251 (Glioma) | 6.36 |

| 3g | U251 (Glioma) | 7.32 |

| 10b | MDA-MB-231 (Breast) | 5.5-11 |

| 2d | A549 (Lung) | Strong cytotoxicity at 50 µM |

| 3a | A549 (Lung) | 5.988 |

Table 3: Pyrimidinone-Based Kinase Inhibitors [30][31][32][33]

| Inhibitor | Target Kinase(s) | IC₅₀ (nM) |

| ML315 | Clk1 | 49 |

| Clk4 | 28 | |

| Dyrk1A | 148 | |

| PF-670462 | CK1δ | 14 |

| Pictilisib | PI3Kα | 3.3 |

| PI3Kδ | 3.1 | |

| Buparlisib | PI3Kα | 52 |

| PI3Kβ | 166 | |

| PI3Kγ | 116 | |

| PI3Kδ | 259 |

Signaling Pathway: PI3K/mTOR Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion

The pyrimidinone nucleus remains a cornerstone of modern medicinal chemistry. Its versatile reactivity, accessible through both classical and contemporary synthetic methods, allows for extensive structural diversification. The continued exploration of its chemical space promises the development of novel therapeutic agents with improved efficacy and selectivity for a range of diseases. This guide serves as a foundational resource for researchers aiming to harness the synthetic potential of the pyrimidinone core in their drug discovery and development endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. arkat-usa.org [arkat-usa.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. New Pyrimidinone-Fused 1,4-Naphthoquinone Derivatives Inhibit the Growth of Drug Resistant Oral Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 10. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 11. benchchem.com [benchchem.com]

- 12. bhu.ac.in [bhu.ac.in]

- 13. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 14. m.youtube.com [m.youtube.com]

- 15. benchchem.com [benchchem.com]

- 16. Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 17. LED-induced Ru-photoredox Pd-catalyzed C–H arylation of (6-phenylpyridin-2-yl)pyrimidines and heteroaryl counterparts - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pd-Catalyzed highly selective and direct ortho C–H arylation of pyrrolo[2,3-d]pyrimidine derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 19. Ligand-Enabled C6-Selective C-H Arylation of Pyrrolo[2,3- d] Pyrimidine Derivatives with Pd Catalysts: An Approach to the Synthesis of EGFR Inhibitor AEE-788 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. organicreactions.org [organicreactions.org]

- 22. Intramolecular Diels–Alder cycloaddition - Wikipedia [en.wikipedia.org]

- 23. masterorganicchemistry.com [masterorganicchemistry.com]

- 24. macmillan.princeton.edu [macmillan.princeton.edu]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Table 5, IC50 values (nM) against Clk and Dyrk kinases for quinazoline and pyrimidine chemotypes - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 31. mdpi.com [mdpi.com]

- 32. researchgate.net [researchgate.net]

- 33. researchgate.net [researchgate.net]

Unveiling Nature's Arsenal: A Technical Guide to the Identification of Novel Pyrimidinone Natural Products

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies and strategic workflows for the identification, isolation, and characterization of novel pyrimidinone natural products. This class of heterocyclic compounds, featuring a pyrimidine (B1678525) ring fused with a ketone group, represents a rich and underexplored source of bioactive molecules with significant therapeutic potential. This guide is intended to equip researchers, scientists, and drug development professionals with the knowledge to navigate the intricate process of discovering these promising natural compounds.

Introduction to Pyrimidinone Natural Products

Pyrimidinone and its derivatives are key structural motifs found in a wide array of biologically active natural products.[1] These compounds are biosynthesized by a diverse range of organisms, including marine and terrestrial fungi, bacteria, and sponges.[2][3] The pyrimidinone scaffold is a "privileged structure" in medicinal chemistry, as it is present in numerous synthetic drugs and natural bioactive compounds, exhibiting a wide spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[4][5] The pursuit of novel pyrimidinone natural products is driven by the urgent need for new therapeutic agents to combat drug-resistant pathogens and complex diseases like cancer.

Strategic Workflow for Identification

The identification of novel pyrimidinone natural products is a multi-step process that begins with the collection of biological material and culminates in the complete structural elucidation and biological characterization of the isolated compounds. A generalized workflow is presented below.

Experimental Protocols

Extraction and Isolation of Pyrimidinone Alkaloids from Fungal Cultures

This protocol is a generalized procedure based on the successful isolation of pyridone alkaloids from the deep-sea-derived fungus Arthrinium sp.[1][2]

1. Fungal Cultivation and Extraction:

- Inoculate the fungal strain onto a solid-state fermentation medium (e.g., rice or wheat-based medium).

- Incubate the culture for a specified period (e.g., 30-45 days) at an appropriate temperature (e.g., 25-28 °C) to allow for the production of secondary metabolites.

- After incubation, harvest the fermented solid medium and extract it exhaustively with an organic solvent, typically ethyl acetate (B1210297) or methanol, at room temperature.[6]